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Compound of Interest

Compound Name: Metrizoic Acid

Cat. No.: B1676533

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid, with the IUPAC name 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-
triiodobenzoic acid, is a tri-iodinated benzoic acid derivative formerly used as a radiographic
contrast agent. Its high iodine content provides excellent X-ray attenuation. A thorough
understanding of its spectroscopic properties is essential for quality control, metabolite
identification, and formulation development. This guide provides a detailed overview of the
spectroscopic analysis of Metrizoic Acid, including expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass
Spectrometry (MS). While complete, experimentally verified spectral assignments for Metrizoic
Acid are not readily available in the public domain, this document compiles available data,
theoretical predictions, and information from analogous compounds to offer a comprehensive
analytical profile.

Chemical Structure and Properties
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Property Value

IUPAC Name 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-
triiodobenzoic acid

Synonyms Metrizoate

CAS Number 1949-45-7[1]

Molecular Formula C12H11I3N204[1]

Molecular Weight 627.94 g/mol [1]

Appearance Solid powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Metrizoic Acid, both *H and 3C NMR are critical for confirming its structure.

'H NMR Spectroscopy

Expected Chemical Shifts: The *H NMR spectrum of Metrizoic Acid is expected to show
signals corresponding to the aromatic proton, the N-H proton, and the various methyl protons.
Due to the highly substituted and electron-withdrawing nature of the benzene ring, the single
aromatic proton is expected to be significantly deshielded. The protons of the acetyl and N-
methyl groups will appear in the aliphatic region.
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Expected Chemical

Proton _ Multiplicity Integration
Shift (8, ppm)
Aromatic-H 8.0-8.5 Singlet 1H
N-H (amide) 9.0-10.0 Singlet 1H
COOH 11.0-13.0 Broad Singlet 1H
N-CHs ~3.3 Singlet 3H
CO-CHs (acetamide) ~2.2 Singlet 3H
co-chs (N- 2.1 Singlet 3H

methylacetamide)

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

3C NMR Spectroscopy

Expected Chemical Shifts: The 13C NMR spectrum will provide information on all twelve carbon

atoms in the Metrizoic Acid molecule. The carbonyl carbons of the carboxylic acid and amide

groups are expected at the downfield end of the spectrum. The iodinated aromatic carbons will

have characteristic chemical shifts.

Carbon Expected Chemical Shift (5, ppm)

C=0 (Carboxylic Acid) 165 - 175

C=0 (Amides) 168 - 172

Aromatic C-I 90 - 110

Aromatic C-N 135- 150

Aromatic C-COOH 130 - 140

N-CHs ~35

CO-CHs ~25
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Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of Metrizoic Acid is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of Metrizoic Acid in a suitable
deuterated solvent (e.g., DMSO-ds, as it is soluble in DMSO[1]). The concentration should be
adjusted to obtain a good signal-to-noise ratio.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better
resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle 30-45°, longer relaxation delays may be needed for
quaternary carbons.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak or an internal standard (e.g., TMS).
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Absorptions: The IR spectrum of Metrizoic Acid will be complex but should show

characteristic absorptions for the O-H of the carboxylic acid, N-H of the amide, and C=0 of the

carboxylic acid and amide groups.

Functional Group Expected Absorption (cm~1) Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

N-H (Amide) 3200 - 3400 Medium

C-H (Aromatic/Alkyl) 2850 - 3100 Medium-Weak
C=0 (Carboxylic Acid) 1700 - 1725 Strong

C=0 (Amide) 1650 - 1690 Strong

C=C (Aromatic) 1450 - 1600 Medium-Weak
C-N Stretch 1200 - 1350 Medium

C-I Stretch 500 - 600 Medium
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Experimental Protocol for IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid Metrizoic Acid powder directly onto

the diamond crystal of the ATR accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

o Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm1,

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

Sample Preparation Data Acquisition Data Processing

Background
C} - - Subtraction Analyze reske
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FTIR-ATR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with conjugated systems, such as the aromatic ring in

Metrizoic Acid.
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Expected Absorptions: The benzene ring and its substituents constitute the chromophore in
Metrizoic Acid. The electronic transitions are expected to result in absorption bands in the UV
region. For the closely related Diatrizoic acid, a UV spectrum in water shows a maximum
absorption at 238 nm. A similar absorption maximum is expected for Metrizoic Acid.

Parameter Expected Value

Amax ~238 nm

Not available, but expected to be in the range of

Molar Absorptivity (€) 10000 - 20.000 L-mol-L.cm-1

Experimental Protocol for UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of Metrizoic Acid of known concentration in a suitable solvent
(e.g., methanol, ethanol, or a buffered aqueous solution).

o Perform serial dilutions to prepare a series of standard solutions of lower concentrations.
e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

o Record the absorbance spectra of the standard solutions from approximately 200 to 400
nm.

o Data Analysis:
o Determine the wavelength of maximum absorbance (Amax).

o If desired, a calibration curve of absorbance versus concentration can be constructed to
determine the molar absorptivity (€) according to the Beer-Lambert law.
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UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of
the molecular weight and structural elucidation.

Expected Fragmentation: In electrospray ionization (ESI) in positive mode, the protonated
molecule [M+H]* is expected. A Certificate of Analysis for Metrizoic Acid reports an M+H value
of 628.8.

lon Expected m/z Observed m/z

[M+H]* 628.94 628.8

Under electron ionization (El), fragmentation would be more extensive. Likely fragmentation
pathways would involve the loss of the carboxylic acid group, acetyl groups, and potentially
lodine atoms.

Potential Fragments (EI):

e M- COOH: Loss of the carboxylic acid group.

e M- CH2CO: Loss of a ketene from an acetyl group.

e M -I: Loss of an iodine atom.
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Experimental Protocol for Mass Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of Metrizoic Acid in a solvent compatible with
liquid chromatography and mass spectrometry (e.g., acetonitrile/water mixture).

 Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with
an electrospray ionization (ESI) source.

o LC Separation (Optional but Recommended):
o Inject the sample onto a suitable reverse-phase column (e.g., C18).

o Elute with a gradient of water and acetonitrile, both typically containing a small amount of
an acid like formic acid to promote protonation.

e MS Acquisition:
o The eluent from the LC is directed into the ESI source.
o Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by
isolating the [M+H]* ion and subjecting it to collision-induced dissociation (CID) to observe
the fragmentation pattern.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any
significant fragment ions.

Sample Preparation LC Separation MS Detection Data Analysis

Analyze Mass
Spectrum
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LC-MS Experimental Workflow
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Conclusion

The spectroscopic analysis of Metrizoic Acid relies on a combination of NMR, IR, UV-Vis, and
mass spectrometry to confirm its identity and purity. While a complete set of publicly available,
assigned experimental data is limited, the expected spectral features can be reliably predicted
based on its chemical structure and data from analogous compounds. The experimental
protocols outlined in this guide provide a framework for researchers to obtain high-quality
spectroscopic data for Metrizoic Acid, enabling its effective characterization in a research or
drug development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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